molecular formula C11H14N2O B12833238 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol

4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol

Cat. No.: B12833238
M. Wt: 190.24 g/mol
InChI Key: UTCNTSPVGBFWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of an aromatic aldehyde with o-phenylenediamine under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The choice of solvent, temperature, and reaction time can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts. These methods aim to optimize reaction conditions to achieve high yields and minimize by-products. The use of automated systems and advanced purification techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole hydrides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzimidazole core .

Mechanism of Action

The mechanism of action of 4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol involves its interaction with molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The specific pathways and targets depend on the structure and functional groups of the compound.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methyl-7-propan-2-yl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C11H14N2O/c1-6(2)8-5-4-7(3)9-10(8)13-11(14)12-9/h4-6H,1-3H3,(H2,12,13,14)

InChI Key

UTCNTSPVGBFWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C(C)C)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.